molecular formula C14H22ClNO2 B1398244 4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride CAS No. 1219949-43-5

4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride

Cat. No.: B1398244
CAS No.: 1219949-43-5
M. Wt: 271.78 g/mol
InChI Key: ALIHTYOUOPVZGW-UHFFFAOYSA-N
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Description

“4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 291289-74-2 . It has a molecular weight of 235.33 . The IUPAC name for this compound is 4-{[(4-methoxybenzyl)oxy]methyl}piperidine .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C14H21NO2/c1-16-14-4-2-12 (3-5-14)10-17-11-13-6-8-15-9-7-13/h2-5,13,15H,6-11H2,1H3 . This code provides a unique representation of the molecular structure.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 235.33 . It is typically stored at ambient temperature .

Scientific Research Applications

  • Pharmacological Properties : A study investigated the σ ligands of the spiro[indane-1,4‘-piperidine] type, which includes derivatives such as 4-methoxybenzyl (2a). These compounds were studied for their affinities for various central nervous system receptors, including σ, 5-HT1A, 5-HT2A, α1, α2, M, and D2 receptors. The research provides insights into the pharmacological properties of these compounds (Tacke et al., 2003).

  • Reactions with Aliphatic Amines : Another study focused on the reactions of 4-methoxybenzylideneiminium salts with different amines. This research is significant for understanding the chemical behavior of compounds related to 4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride, especially in terms of their reactivity with amines (Blokhin et al., 1990).

  • Synthesis and Crystal Structure : The synthesis and crystal structure of related compounds, such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, have been studied. These studies provide valuable information on the molecular structure and potential applications of these compounds in various fields, including pharmacology and materials science (Xue Si-jia, 2011).

  • Oxidative Removal Studies : Research on the oxidative removal of the N-(4-methoxybenzyl) group on certain compounds, such as 2,5-piperazinediones, using cerium(IV) diammonium nitrate, provides insights into the chemical properties and potential applications of this compound in synthetic chemistry (Yamaura et al., 1985).

  • Synthesis of Analogues : The synthesis of heterocyclic compounds, such as 2-(4-methoxybenzyl)-3,4-dimethyl-1-(3-methyl-2-butenyl)-4-piperidinol, provides a basis for understanding the synthetic pathways and potential applications of this compound in medicinal chemistry and other related fields (Kametani et al., 1973).

  • Oxindole Synthesis : A study on oxindole synthesis using palladium-catalyzed CH functionalization, which includes compounds like Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate, provides insights into novel synthetic methods that could be applicable to this compound (Magano et al., 2014).

  • Antioxidant and Antimicrobial Potential : Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized and evaluated for their antioxidant and antimicrobial potential. This research demonstrates the possible applications of similar structures in the development of new therapeutic agents (Harini et al., 2014).

Safety and Hazards

The safety information available indicates that “4-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride” is an irritant . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-14-4-2-12(3-5-14)10-17-11-13-6-8-15-9-7-13;/h2-5,13,15H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIHTYOUOPVZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219949-43-5
Record name Piperidine, 4-[[(4-methoxyphenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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